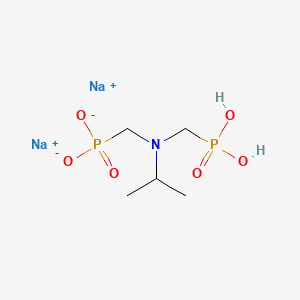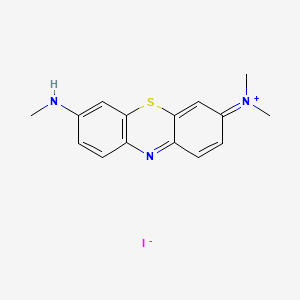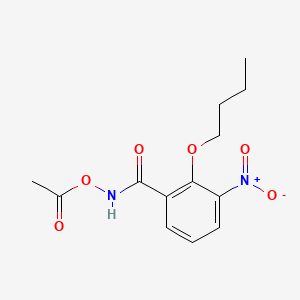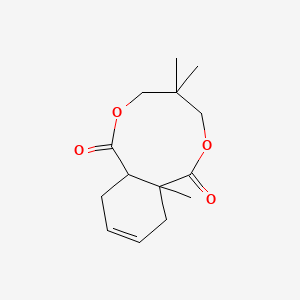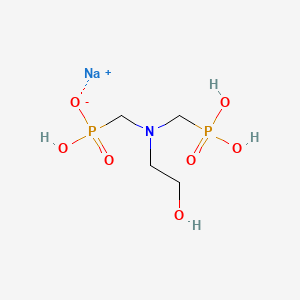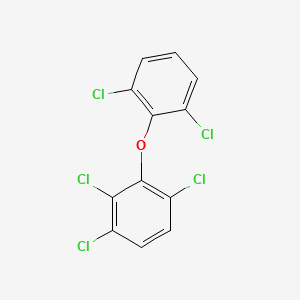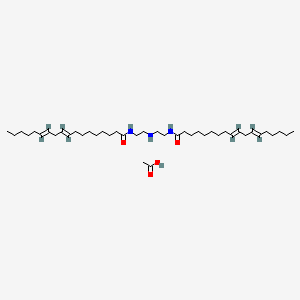
N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate is a complex organic compound with the molecular formula C42H77N3O4 and a molecular weight of 688.07848 . This compound is known for its unique structure, which includes long hydrocarbon chains and multiple functional groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate typically involves the reaction of iminodiethylene with octadeca-9,12-dienoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce carboxylic acids or ketones, while reduction could yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It can be used in studies related to lipid metabolism and membrane biology due to its long hydrocarbon chains.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism by which N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the functional groups can participate in specific biochemical reactions, influencing various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide): Lacks the monoacetate group but has similar structural features.
N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) diacetate: Contains two acetate groups, offering different reactivity and solubility properties.
Uniqueness
N,N’-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate is unique due to its specific combination of functional groups and long hydrocarbon chains, which confer distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
93918-62-8 |
|---|---|
Molekularformel |
C40H73N3O2.C2H4O2 C42H77N3O4 |
Molekulargewicht |
688.1 g/mol |
IUPAC-Name |
acetic acid;(9E,12E)-N-[2-[2-[[(9E,12E)-octadeca-9,12-dienoyl]amino]ethylamino]ethyl]octadeca-9,12-dienamide |
InChI |
InChI=1S/C40H73N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h11-14,17-20,41H,3-10,15-16,21-38H2,1-2H3,(H,42,44)(H,43,45);1H3,(H,3,4)/b13-11+,14-12+,19-17+,20-18+; |
InChI-Schlüssel |
LLDOUZQKVYIYBF-AGIJYSFMSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCNCCNC(=O)CCCCCCC/C=C/C/C=C/CCCCC.CC(=O)O |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCC=CCCCCC.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


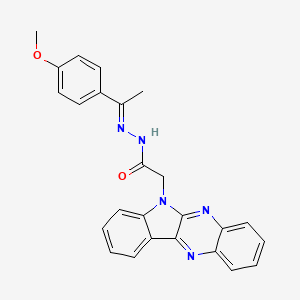
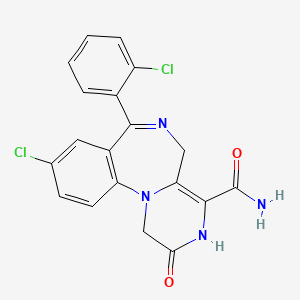

![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
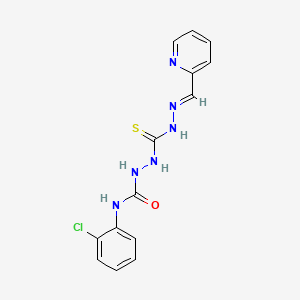
![(2S,7S)-4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12691222.png)
